Macitentan impurity A
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Overview
Description
Macitentan impurity A is a complex organic compound that features a pyrimidine core substituted with bromophenyl and bromopyrimidinyl groups
Mechanism of Action
Target of Action
Macitentan impurity A, also known as “5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine”, is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (ETA and ETB), which play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
This compound binds to the endothelin A and B receptors and blocks signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors inhibits the vasoconstrictive and proliferative effects of endothelin, thereby reducing pulmonary vascular resistance .
Biochemical Pathways
The compound’s action affects the endothelin-1 pathway, which is one of the key biological pathways implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . By blocking the endothelin receptors, this compound disrupts the signaling of this pathway, leading to a decrease in pulmonary arterial pressure .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by slow absorption and elimination . After oral administration, macitentan reaches a maximum concentration after approximately 9 hours . Following daily dosing, it reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Its active metabolite, aprocitentan, has a longer half-life and accumulates to a greater extent .
Result of Action
The antagonistic action of this compound on the endothelin receptors leads to a reduction in pulmonary vascular resistance, which can alleviate the symptoms of PAH . This results in improved exercise capacity and quality of life for patients with PAH .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as body weight, age, sex, race, renal and hepatic impairment, health status, and formulation . Furthermore, the stability of macitentan tablets can be affected by conditions such as hydrolysis (acid and alkali) and thermal conditions .
Biochemical Analysis
Biochemical Properties
Macitentan and its active metabolite, aprocitentan, are non-peptide, potent, dual endothelin receptor antagonists . They interact with endothelin receptors, which are proteins that play a crucial role in vasoconstriction . The interaction between Macitentan impurity A and these proteins could potentially influence biochemical reactions in the body.
Cellular Effects
Macitentan, from which this compound is derived, has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects.
Molecular Mechanism
Macitentan and its active metabolite, aprocitentan, are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Macitentan, the parent compound, has been studied extensively. It has been observed that Macitentan has stability issues in its final dosage form .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. The pharmacokinetics of Macitentan and aprocitentan have been studied in healthy adults and adult subjects with pulmonary arterial hypertension .
Metabolic Pathways
Macitentan undergoes oxidative depropylation via CYP3A4, 2C8, 2C9, and 2C19 to form its active metabolite, aprocitentan .
Transport and Distribution
Macitentan and ACT-132577 are not relevant substrates of OAT1B1, OAT1B3, OATP2B1 and NTCP, but enter the liver by passive diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macitentan impurity A typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Etherification: The oxyethoxy linkage is formed through an etherification reaction, typically using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the phenyl and pyrimidinyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of bromine atoms can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)thieno(2,3-d)pyrimidin-4(3H)-one: Similar in having a bromophenyl group and a pyrimidine core.
5,10,15,20-tetrakis(4-bromophenyl)porphyrin: Contains multiple bromophenyl groups but differs in having a porphyrin core.
5-bromopyrimidin-2-ol: Shares the bromopyrimidinyl group but lacks the complex ether and sulfamoyl functionalities.
Uniqueness
What sets Macitentan impurity A apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSITRUZDCGGKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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